molecular formula C10H11FO3 B6296780 2-Ethoxy-3-fluoro-4-methylbenzoic acid CAS No. 2383889-03-8

2-Ethoxy-3-fluoro-4-methylbenzoic acid

Cat. No. B6296780
CAS RN: 2383889-03-8
M. Wt: 198.19 g/mol
InChI Key: TVRVGFGTVPOYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-3-fluoro-4-methylbenzoic acid, also known as EFMA, is an organic compound that has been used in various scientific research applications. EFMA is a white, crystalline solid with a low melting point. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new drugs and pharmaceuticals. EFMA is a relatively new compound, and there is still much to be learned about its biochemical and physiological effects.

Scientific Research Applications

2-Ethoxy-3-fluoro-4-methylbenzoic acid has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. In drug development, this compound has been used as an intermediate for the synthesis of a variety of pharmaceuticals. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of organic compounds. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

2-Ethoxy-3-fluoro-4-methylbenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is a relatively stable compound, and it has a low melting point, making it easy to work with. However, this compound is a relatively new compound, and there is still much to be learned about its biochemical and physiological effects. As such, it is important to use caution when working with this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for 2-Ethoxy-3-fluoro-4-methylbenzoic acid. One potential direction is to further investigate its anti-inflammatory and pain-reducing effects. Additionally, further research could be done to explore this compound’s potential therapeutic applications in the treatment of various neurological disorders. This compound could also be explored as a potential drug for the treatment of cancer. Finally, this compound could be further studied in order to better understand its biochemical and physiological effects.

Synthesis Methods

2-Ethoxy-3-fluoro-4-methylbenzoic acid is synthesized through a two-step process. The first step involves the reaction of 2-ethoxybenzoic acid with 4-methyl-3-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with a strong acid to yield this compound. The reaction is generally carried out in anhydrous conditions, and the reaction time is typically between 1-3 hours.

properties

IUPAC Name

2-ethoxy-3-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVGFGTVPOYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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